

A Comparative Purity Analysis of Commercially Available 1-Bromooctane

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Compound of Interest

Compound Name: 1-Bromooctane

Cat. No.: B094149

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For researchers, scientists, and professionals in drug development, the purity of reagents is a critical factor that can significantly impact experimental outcomes, from reaction yields and side-product formation to the overall reproducibility of synthetic protocols. This guide provides an objective comparison of the purity of commercially available **1-bromooctane** from various suppliers, supported by a detailed experimental protocol for purity determination.

Purity Comparison of 1-Bromooctane from Commercial Suppliers

The purity of **1-bromooctane** is a key specification provided by chemical suppliers. Gas Chromatography (GC) is the most common analytical method used to determine the purity of this compound. The table below summarizes the advertised purity levels from several major suppliers. It is important to note that the actual purity of a specific lot may vary, and it is always recommended to consult the Certificate of Analysis (CoA) for the most accurate information.

Supplier	Advertised Purity	Analytical Method
Sigma-Aldrich	99%	Not specified
Fisher Scientific	99%	Not specified
TCI America	>98.0%	GC
ChemScene	≥98%	Not specified
Otto Chemie	99%	Not specified
Palchem	≥98%	GC
Krins Life Sciences	98%	Not specified

Key Takeaways from Purity Comparison:

- High Purity is Common: Most major suppliers offer **1-bromooctane** with a purity of 98% or higher.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- GC as a Standard: Gas Chromatography is a frequently cited method for purity analysis, indicating its suitability for separating **1-bromooctane** from volatile impurities.
- Isomeric Impurities: A potential source of impurity in **1-bromooctane** can be other isomers, such as 2-bromooctane, which may arise during synthesis.
- Other Potential Impurities: Besides isomeric impurities, residual starting materials like 1-octanol and side-products like octene can also be present. The presence of these impurities can affect the reactivity and outcome of subsequent chemical transformations.

Experimental Protocol for Purity Determination of 1-Bromooctane

To independently verify the purity of a commercial sample of **1-bromooctane** and to identify potential impurities, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques.

Gas Chromatography (GC) Analysis

Objective: To quantify the purity of **1-bromooctane** and identify any volatile impurities.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **1-bromooctane** in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
 - If available, prepare separate stock solutions of potential impurities (e.g., 1-octanol, 2-bromooctane, octene) at similar concentrations to aid in peak identification.
- Instrumentation:
 - A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
 - Use a non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
 - Injection Volume: 1 µL
 - Split Ratio: 50:1 (can be adjusted based on sample concentration)

- Data Analysis:
 - Identify the peak corresponding to **1-bromooctane** based on its retention time (and by comparing with a standard if available).
 - Calculate the area percent of the **1-bromooctane** peak relative to the total area of all peaks in the chromatogram to determine the purity.
 - Identify impurity peaks by comparing their retention times with those of the prepared standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the structure of **1-bromooctane** and to detect and identify impurities that may not be volatile enough for GC analysis.

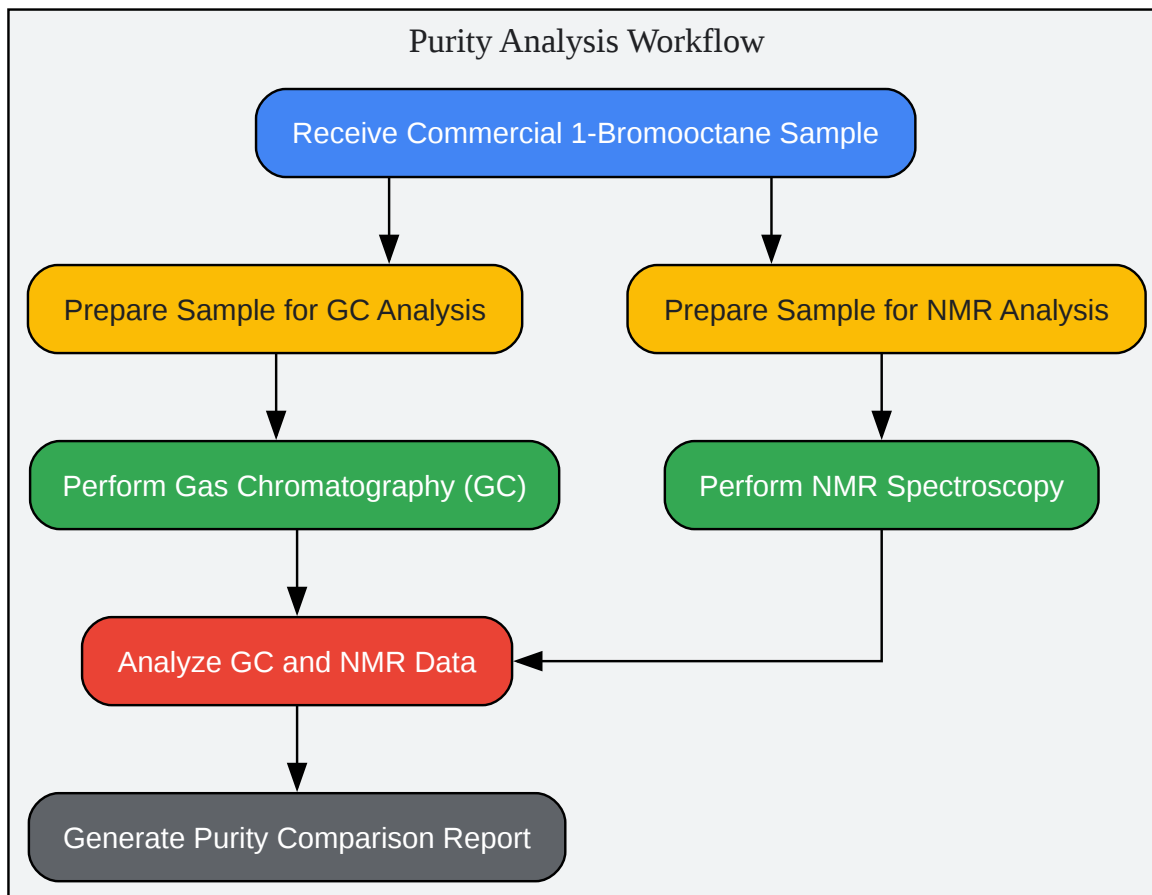
Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the **1-bromooctane** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
 - Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate referencing.
- Instrumentation:
 - A ^1H NMR spectrometer (300 MHz or higher) is required.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum. Key expected signals for **1-bromooctane** are:
 - A triplet around 3.4 ppm (2H, $-\text{CH}_2\text{Br}$)
 - A multiplet around 1.85 ppm (2H, $-\text{CH}_2\text{CH}_2\text{Br}$)

- A broad multiplet around 1.2-1.4 ppm (10H, internal methylenes)
- A triplet around 0.9 ppm (3H, -CH₃)
- Acquire a ¹³C NMR spectrum if further structural confirmation or impurity identification is needed.
- Data Analysis:
 - Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.
 - The presence of unexpected peaks may indicate impurities. For example, a broad singlet in the 1.5-2.5 ppm range could indicate the presence of residual 1-octanol (-OH). Signals in the vinylic region (around 5-6 ppm) would suggest the presence of octene isomers.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purity assessment of commercially available **1-bromooctane**.



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